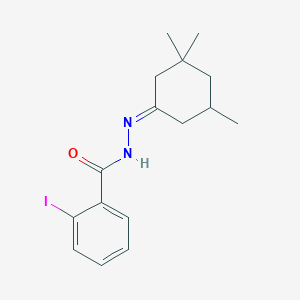![molecular formula C15H10Cl3F3N2O B4840277 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4-dichlorobenzyl)urea](/img/structure/B4840277.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4-dichlorobenzyl)urea
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4-dichlorobenzyl)urea, commonly known as Diuron, is an herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness and low cost. In
Mecanismo De Acción
Diuron works by inhibiting photosynthesis in plants. It prevents the plant from producing the energy it needs to grow, ultimately leading to the death of the plant. Diuron binds to the D1 protein in the photosystem II complex, which is responsible for converting light energy into chemical energy. By binding to this protein, Diuron prevents the plant from producing ATP and NADPH, which are essential for photosynthesis.
Biochemical and Physiological Effects:
Diuron has been found to have a number of biochemical and physiological effects on living organisms. It can affect the growth of plants, reduce the diversity of soil microorganisms, and have toxic effects on aquatic organisms. In humans, Diuron has been linked to an increased risk of cancer and other health problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diuron is a widely used herbicide in laboratory experiments due to its low cost and effectiveness. However, it is important to note that Diuron can have toxic effects on living organisms and can contaminate the environment. Researchers must take precautions when working with Diuron to ensure that it does not have negative impacts on their experiments or the environment.
Direcciones Futuras
There are several future directions for research on Diuron. One area of research could focus on developing alternative herbicides that are less toxic to the environment and living organisms. Another area of research could investigate the potential health effects of long-term exposure to Diuron in humans. Additionally, researchers could study the impact of Diuron on the soil microbiome and its potential to affect soil health. Finally, researchers could investigate the potential for Diuron to be used in combination with other herbicides to increase its effectiveness in controlling weed growth.
Aplicaciones Científicas De Investigación
Diuron is widely used in scientific research to study the effects of herbicides on the environment and living organisms. It is used to investigate the impact of herbicides on soil microorganisms, plants, and aquatic organisms. Diuron is also used to study the effects of herbicides on human health.
Propiedades
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(3,4-dichlorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3F3N2O/c16-10-3-1-8(5-12(10)18)7-22-14(24)23-13-6-9(15(19,20)21)2-4-11(13)17/h1-6H,7H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQDSSMHQJBDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(allyloxy)-5-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4840208.png)

![2-[(2-methoxyethyl)thio]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4840213.png)
![2-{[4-allyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4840219.png)
![4-methyl-3-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4840223.png)
![2-[(4-chlorophenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4840230.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-4-phenoxybutanamide](/img/structure/B4840231.png)
![4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4840232.png)
![2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(pentafluorophenyl)acetamide](/img/structure/B4840237.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]thiourea](/img/structure/B4840239.png)
![4-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4840246.png)

![1-(3-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4840270.png)
![ethyl 4-cyano-3-methyl-5-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B4840272.png)